molecular formula C9H10O5 B11467662 4,5-Dihydroxy-2,3-dimethoxybenzaldehyde

4,5-Dihydroxy-2,3-dimethoxybenzaldehyde

Cat. No.: B11467662
M. Wt: 198.17 g/mol
InChI Key: HIFQHMFGULDFSG-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2,3-dimethoxybenzaldehyde, also known as syringaldehyde, is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde and is characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring. This compound is commonly found in nature as a component of lignin, a complex polymer in the cell walls of plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dihydroxy-2,3-dimethoxybenzaldehyde can be synthesized through various methods. One common approach involves the methylation of 4,5-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of syringol (2,6-dimethoxyphenol) using oxidizing agents like potassium permanganate or hydrogen peroxide. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form syringic acid.

    Reduction: Reduction reactions can convert it to syringyl alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Syringic acid.

    Reduction: Syringyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

4,5-Dihydroxy-2,3-dimethoxybenzaldehyde has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound for studying lignin degradation and biosynthesis.

    Medicine: Research has explored its potential antioxidant and antimicrobial properties.

    Industry: It is used in the production of flavors, fragrances, and dyes.

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-2,3-dimethoxybenzaldehyde involves its interaction with various molecular targets. Its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals. Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

    2,4-Dihydroxybenzaldehyde: Similar structure but lacks methoxy groups.

    2,3-Dihydroxybenzaldehyde: Similar structure but lacks methoxy groups.

    Syringaldehyde: Another name for 4,5-dihydroxy-2,3-dimethoxybenzaldehyde.

Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

4,5-dihydroxy-2,3-dimethoxybenzaldehyde

InChI

InChI=1S/C9H10O5/c1-13-8-5(4-10)3-6(11)7(12)9(8)14-2/h3-4,11-12H,1-2H3

InChI Key

HIFQHMFGULDFSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C=O)O)O)OC

Origin of Product

United States

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